alpha-Hydroxytamoxifen

Übersicht

Beschreibung

Synthesis Analysis

Alpha-Hydroxytamoxifen is produced through the metabolic activation of tamoxifen by cytochrome P450 enzymes, particularly CYP2D6. This process is critical for tamoxifen's therapeutic action, as the metabolites have a higher binding affinity for estrogen receptors compared to tamoxifen itself. However, genetic polymorphisms in the CYP2D6 enzyme can significantly affect the levels of active metabolites, leading to variations in treatment outcomes among patients.

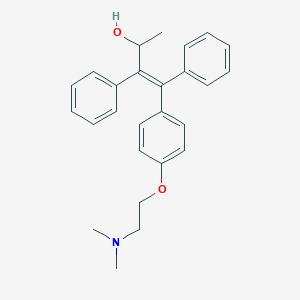

Molecular Structure Analysis

The molecular structure of alpha-Hydroxytamoxifen shares a core similarity with tamoxifen, featuring an ethylamine side chain that is crucial for its activity. The hydroxylation at the alpha position enhances its affinity for estrogen receptors, making it a potent antagonist in estrogen receptor-positive breast cancer cells. This structural modification is essential for its role in inhibiting the proliferation of breast cancer cells.

Chemical Reactions and Properties

Alpha-Hydroxytamoxifen acts primarily by binding to estrogen receptors, preventing estrogen from exerting its proliferative effects on breast cancer cells. It has been observed to have both genotoxic and nongenotoxic mechanisms of action in hepatocytes, including DNA adduct formation and induction of aneuploidy, highlighting its complex interaction with cellular components beyond estrogen receptor antagonism.

Physical Properties Analysis

As a metabolite of tamoxifen, alpha-Hydroxytamoxifen possesses similar physical properties, including solubility in organic solvents and stability under physiological conditions. Its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), are influenced by its metabolism through the liver and its interaction with various enzymes and transporters.

Chemical Properties Analysis

The chemical behavior of alpha-Hydroxytamoxifen, including its reactivity and interactions with biomolecules, is central to its therapeutic effect and side effects. Its ability to form stable complexes with estrogen receptors is a key feature of its mode of action. However, its metabolic activation to reactive intermediates also underscores the potential for genotoxic effects, as evidenced by DNA adduct formation in liver cells.

- Wogan (1997) discusses the toxicological profile of tamoxifen and its metabolites, including alpha-Hydroxytamoxifen.

- Shagufta and Ahmad (2018) review the therapeutic potential of tamoxifen derivatives, highlighting the significance of its metabolites in enhancing the drug's efficacy.

- Vries Schultink et al. (2015) explore the effects of pharmacogenetics on tamoxifen's pharmacokinetics and pharmacodynamics, emphasizing the role of metabolites like alpha-Hydroxytamoxifen.

Wissenschaftliche Forschungsanwendungen

DNA-binding Activity in Rat Hepatocytes

- Scientific Field: Cancer Research

- Summary of Application: Alpha-Hydroxytamoxifen, a metabolite of Tamoxifen, has been found to have exceptionally high DNA-binding activity in rat hepatocytes .

- Methods of Application: Hepatocytes from female Fischer F-344 rats were treated with 1 or 10 µm concentrations of either alpha-Hydroxytamoxifen or Tamoxifen. DNA was isolated and analyzed for the presence of DNA adducts by 32 P postlabeling .

- Results: The level of adduct formation was 25 and 49 times greater with alpha-Hydroxytamoxifen than with Tamoxifen at 1 and 10 µm, respectively .

Genotoxic Metabolite of Tamoxifen

- Scientific Field: Carcinogenesis

- Summary of Application: Alpha-Hydroxytamoxifen is a genotoxic metabolite of Tamoxifen in rats .

- Methods of Application: The metabolic formation of alpha-Hydroxytamoxifen in rat liver was characterized and quantified in vitro (hepatic microsomal incubations) and in vivo (bile-duct cannulated animals) .

- Results: The rates of formation of alpha-Hydroxytamoxifen in incubations of Tamoxifen with liver microsomal preparations from women, female CD1 mice, or female Sprague–Dawley rats were 1.15 ± 0.03, 0.30 ± 0.05, and 2.70 ± 0.35 pmol/min/mg protein, respectively .

Substrate of Hydroxysteroid (Alcohol) Sulfotransferase

- Scientific Field: Cancer Research

- Summary of Application: Alpha-Hydroxytamoxifen is a substrate of Hydroxysteroid (Alcohol) Sulfotransferase, resulting in Tamoxifen DNA Adducts .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The specific results or outcomes obtained are not detailed in the source .

Genotoxic Metabolite of Tamoxifen in Rat Liver

- Scientific Field: Carcinogenesis

- Summary of Application: Alpha-Hydroxytamoxifen is a genotoxic metabolite of Tamoxifen in rat liver .

- Methods of Application: The metabolic formation of alpha-Hydroxytamoxifen in rat liver was characterized and quantified in vitro (hepatic microsomal incubations) and in vivo (bile-duct cannulated animals) .

- Results: The rates of formation of alpha-Hydroxytamoxifen in incubations of Tamoxifen with liver microsomal preparations from women, female CD1 mice, or female Sprague–Dawley rats were 1.15 ± 0.03, 0.30 ± 0.05, and 2.70 ± 0.35 pmol/min/mg protein, respectively .

Topical Formulations in Dermatology

- Scientific Field: Dermatology

- Summary of Application: Topical formulations containing alpha hydroxy acids (AHAs) have garnered significant interest in the field of skincare owing to their exfoliative and rejuvenating properties .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The specific results or outcomes obtained are not detailed in the source .

Pharmacogenomics of Tamoxifen Therapy

- Scientific Field: Pharmacogenomics

- Summary of Application: This review seeks to impart the underlying pharmacologic, genetic, and phenotypic principles for a mechanistic explanation of Tamoxifen efficacy .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The specific results or outcomes obtained are not detailed in the source .

Genotoxic Metabolite of Tamoxifen in Rat Liver

- Scientific Field: Carcinogenesis

- Summary of Application: Alpha-Hydroxytamoxifen is a genotoxic metabolite of Tamoxifen in rat liver .

- Methods of Application: The metabolic formation of alpha-Hydroxytamoxifen in rat liver was characterized and quantified in vitro (hepatic microsomal incubations) and in vivo (bile-duct cannulated animals) .

- Results: The rates of formation of alpha-Hydroxytamoxifen in incubations of Tamoxifen with liver microsomal preparations from women, female CD1 mice, or female Sprague–Dawley rats were 1.15 ± 0.03, 0.30 ± 0.05, and 2.70 ± 0.35 pmol/min/mg protein, respectively .

Topical Formulations in Dermatology

- Scientific Field: Dermatology

- Summary of Application: Topical formulations containing alpha hydroxy acids (AHAs) have garnered significant interest in the field of skincare owing to their exfoliative and rejuvenating properties .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The specific results or outcomes obtained are not detailed in the source .

Pharmacogenomics of Tamoxifen Therapy

- Scientific Field: Pharmacogenomics

- Summary of Application: This review seeks to impart the underlying pharmacologic, genetic, and phenotypic principles for a mechanistic explanation of Tamoxifen efficacy .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

Zukünftige Richtungen

The pharmacogenomics of drug-metabolizing enzymes involved in the biotransformation of tamoxifen has become a major area of interest, owing to its potential to predict a breast cancer patient’s treatment outcome before the initiation of treatment . Furthermore, tamoxifen is being assayed in repurposing strategies against a number of microbial infections .

Eigenschaften

IUPAC Name |

(E)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2/c1-20(28)25(21-10-6-4-7-11-21)26(22-12-8-5-9-13-22)23-14-16-24(17-15-23)29-19-18-27(2)3/h4-17,20,28H,18-19H2,1-3H3/b26-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHFBQJMFWCHGH-QPLCGJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315817 | |

| Record name | α-Hydroxytamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Hydroxytamoxifen | |

CAS RN |

97151-02-5 | |

| Record name | α-Hydroxytamoxifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97151-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Hydroxytamoxifen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097151025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-Hydroxytamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

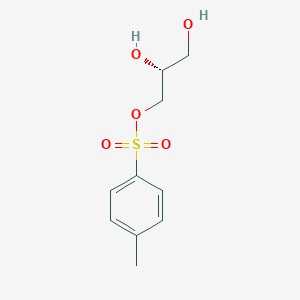

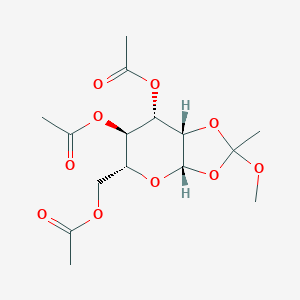

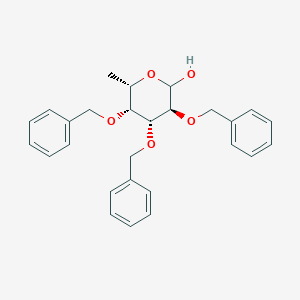

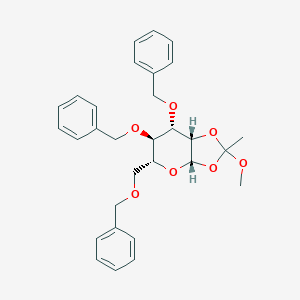

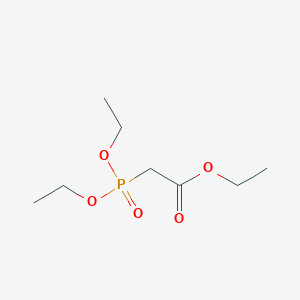

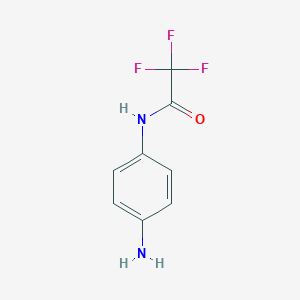

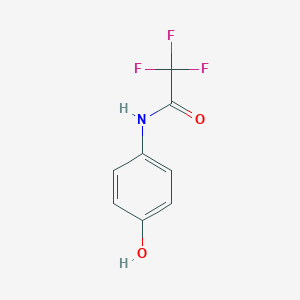

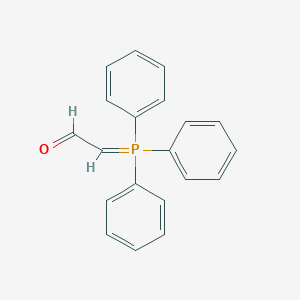

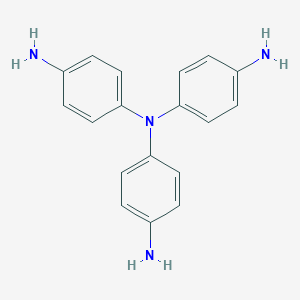

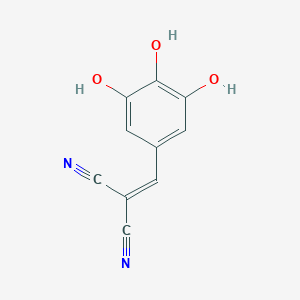

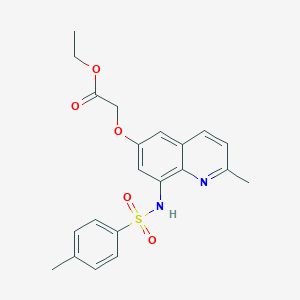

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![s-Triazolo[3,4-a]phthalazine](/img/structure/B13923.png)

![3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B13948.png)